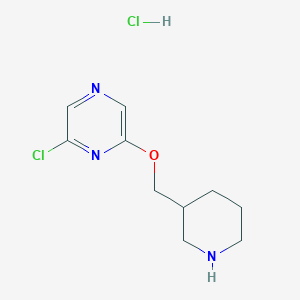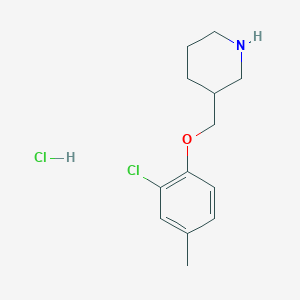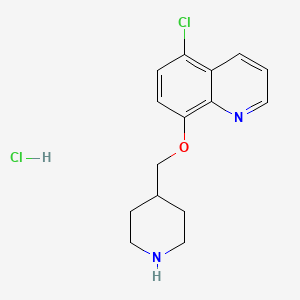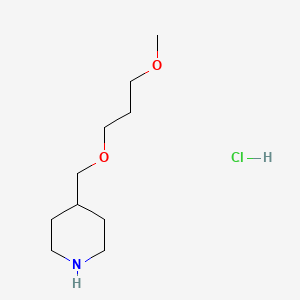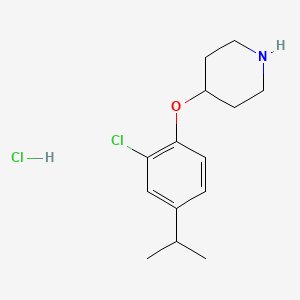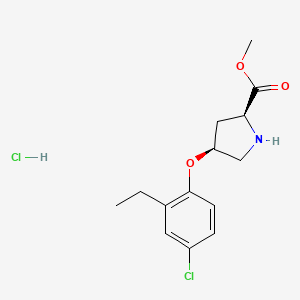
Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H19Cl2NO3 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
- Efficient synthesis methods for related pyrrole derivatives have been developed, utilizing reactions with cyanoacetamide and ethyl cyanoacetate, paving the way for a variety of pyrrole systems, including isotopically enriched forms (Dawadi & Lugtenburg, 2011).
- A phosphine-catalyzed annulation process has been developed to synthesize highly functionalized tetrahydropyridines, expanding the scope of pyrrolidine derivatives (Zhu, Lan, & Kwon, 2003).
Chemical Reactions and Properties
- UV-irradiation of methyl 2-pyridinecarboxylate in methanol has shown interesting methylation and methoxylation reactions, providing insights into the reactivity of similar compounds (Sugiyama et al., 1981).
- Research on novel poly(ether imide ester)s derived from 2,6-bis(4-aminophenoxy) pyridine shows the potential for developing thermally stable polymers, indicating broader industrial applications (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Potential Applications in Medicinal Chemistry
- Studies on compounds like ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, starting from related pyridine derivatives, indicate potential antihypertensive properties, suggesting medicinal applications (Kumar & Mashelker, 2006).
Material Science and Fluorescence Studies
- A series of fluoroionophores developed from diamine-salicylaldehyde derivatives, including those related to pyridine systems, demonstrates significant potential in metal ion sensing and fluorescence applications (Hong, Lin, Hsieh, & Chang, 2012).
Advanced Synthesis Techniques
- The dynamic kinetic resolution method has been employed for the efficient synthesis of Boc-(2S,3R,4S)-iso-dolaproine, showing advanced techniques in controlling stereogenic centers (Lavergne, Mordant, Ratovelomanana-Vidal, & Genêt, 2001).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-2-ethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-3-9-6-10(15)4-5-13(9)19-11-7-12(16-8-11)14(17)18-2;/h4-6,11-12,16H,3,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGXXEYMLDJBID-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1424624.png)
![3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424625.png)
